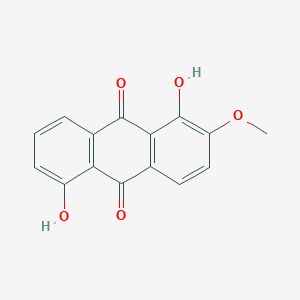
9,10-Anthracenedione, 1,5-dihydroxy-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This compound, with the molecular formula C15H10O4, is characterized by the presence of hydroxyl and methoxy groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dihydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the hydroxylation of 2-methoxyanthracene-9,10-dione, followed by further functionalization to introduce the hydroxyl groups at the 1 and 5 positions. This process often requires the use of strong oxidizing agents and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield. The process is optimized to ensure the purity of the final product, which is crucial for its applications in various fields .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones with additional functional groups, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-dihydroxy-2-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its reactivity and ability to form complexes with various biomolecules. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-methoxyanthracene-9,10-dione: This compound shares a similar structure but differs in the position of the hydroxyl group.
1,5-Dihydroxyanthracene-9,10-dione: Lacks the methoxy group, which affects its chemical properties and reactivity.
Uniqueness
1,5-Dihydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of hydroxyl and methoxy groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
157029-68-0 |
|---|---|
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1,5-dihydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-10-6-5-8-12(15(10)19)14(18)7-3-2-4-9(16)11(7)13(8)17/h2-6,16,19H,1H3 |
Clé InChI |
MLRVMLYPPNNGOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
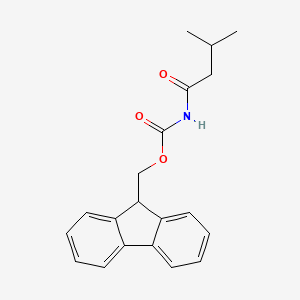

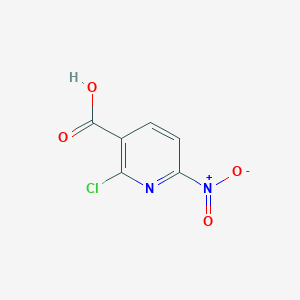



![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
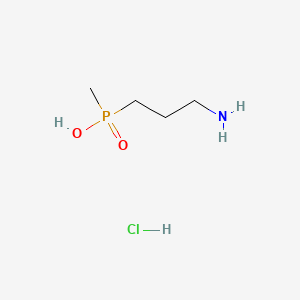
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
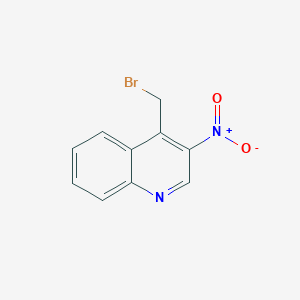
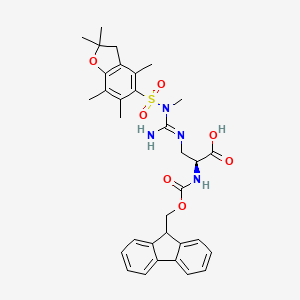
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
